Structure Elucidation of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol: A Technical Guide
Structure Elucidation of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the novel heterocyclic compound, (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol. Due to the absence of publicly available experimental data for this specific molecule, this document presents a compilation of established analytical techniques and representative data for analogous quinazoline and furan derivatives. The guide details hypothetical experimental protocols for synthesis and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Furthermore, it includes structured data tables and workflow diagrams to facilitate understanding and application in a research and development setting.
Introduction
The compound (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol, with the molecular formula C19H17N3O3, belongs to the quinazoline class of compounds, which are known for their broad range of pharmacological activities.[1][2] The elucidation of its precise chemical structure is a critical step in the drug discovery and development process, enabling a thorough understanding of its structure-activity relationships. This guide outlines the standard analytical workflow for confirming the identity and purity of this and similar novel chemical entities.
Chemical Structure:
(Note: This is a simplified 2D representation)
Hypothetical Analytical Data
The following table summarizes the expected quantitative data from various analytical techniques for the structure elucidation of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol. This data is representative of similar quinazoline derivatives and serves as a benchmark for experimental work.
| Parameter | Technique | Expected Value | Reference |
| Molecular Formula | - | C19H17N3O3 | --INVALID-LINK--[3] |
| Molecular Weight | Mass Spectrometry | 335.36 g/mol | --INVALID-LINK--[3] |
| ¹H NMR (400 MHz, DMSO-d₆) | NMR Spectroscopy | Hypothetical δ (ppm): 8.5-9.0 (s, 1H, quinazoline H), 7.5-8.2 (m, 3H, quinazoline Ar-H), 6.0-7.0 (m, 4H, furan Ar-H), 4.5-5.0 (d, 2H, NH-CH₂), 4.4 (s, 2H, CH₂-OH), 3.5 (t, 1H, OH), 2.3 (s, 3H, CH₃) | Based on general knowledge of similar structures. |
| ¹³C NMR (100 MHz, DMSO-d₆) | NMR Spectroscopy | Hypothetical δ (ppm): 160-165 (C=N), 150-158 (C-O, furan), 110-145 (Ar-C), 60-65 (CH₂-OH), 40-45 (NH-CH₂), 13-15 (CH₃) | Based on general knowledge of similar structures. |
| Mass (m/z) | ESI-MS | [M+H]⁺: 336.13 | Calculated based on molecular formula. |
| Crystal System | X-ray Diffraction | Monoclinic or Orthorhombic | Commonly observed for substituted quinazolines.[4][5] |
| Space Group | X-ray Diffraction | P2₁/c or Pbca | Commonly observed for substituted quinazolines.[4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the title compound are provided below. These protocols are based on established procedures for similar heterocyclic compounds.[2][6]
Synthesis
A plausible synthetic route would involve the reaction of a 4-chloro-6-(furan-2-yl)quinazoline intermediate with (5-methylfuran-2-yl)methanamine.
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Preparation of the Quinazoline Intermediate: Synthesize 4-chloro-6-(5-(hydroxymethyl)furan-2-yl)quinazoline from appropriate precursors following established literature procedures for quinazoline synthesis.
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Amination Reaction:
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Dissolve the 4-chloro-6-(5-(hydroxymethyl)furan-2-yl)quinazoline (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
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Add (5-methylfuran-2-yl)methanamine (1.1 equivalents) to the solution.
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HCl generated.
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Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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-
Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure compound.
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Spectroscopic and Spectrometric Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Data Acquisition:
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Acquire ¹H NMR spectra on a 400 MHz spectrometer.
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Acquire ¹³C NMR spectra on a 100 MHz spectrometer.
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Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
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-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Data Acquisition:
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Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data, which can help confirm the structure.[7]
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Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Crystallographic Analysis
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, chloroform/hexane).[4]
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Data Collection:
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Mount a suitable crystal on a goniometer head.
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Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 298 K).[4]
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-
Structure Solution and Refinement:
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Solve the crystal structure using direct methods (e.g., SHELXS).
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Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).[4]
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Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
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Mandatory Visualizations
Hypothetical Synthetic Pathway
The following diagram illustrates a potential synthetic route for the target molecule.
Caption: Hypothetical synthetic pathway for the target molecule.
Experimental Workflow for Structure Elucidation
This diagram outlines the logical flow of experiments for the structural characterization of a novel compound.
Caption: General workflow for structure elucidation.
Conclusion
The structural elucidation of (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol relies on a combination of modern analytical techniques. While specific experimental data for this compound is not yet available in the public domain, this guide provides a robust framework based on established methodologies for the characterization of related heterocyclic systems. The presented protocols and hypothetical data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel quinazoline derivatives, facilitating the advancement of drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol | C19H17N3O3 | CID 44968231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
